
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide typically involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with N-ethyl-N-methylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide.
Chloroacetyl chloride: Another precursor used in the synthesis.
N-ethyl-N-methylglycine: A related compound with similar structural features.
Uniqueness
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55883-16-4 |
|---|---|
Fórmula molecular |
C17H25ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-13-9-8-10-14(6-2)17(13)20(15(21)11-18)12-16(22)19(4)7-3/h8-10H,5-7,11-12H2,1-4H3 |
Clave InChI |
AMYTYXBDRDIWAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N(C)CC)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


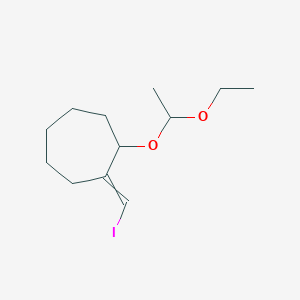

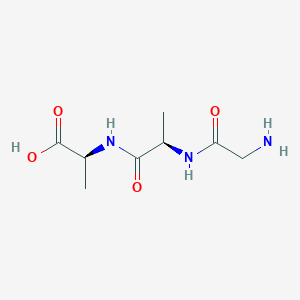
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)
![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
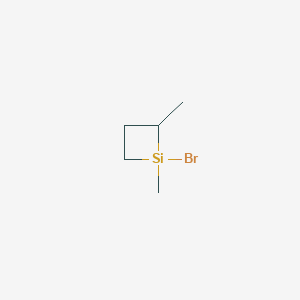
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
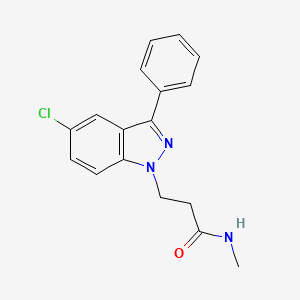
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)

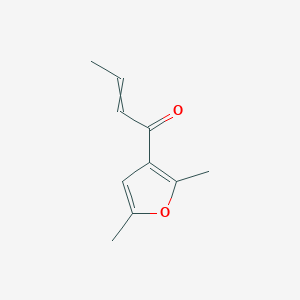
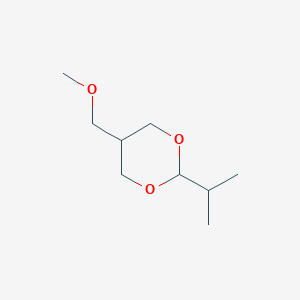
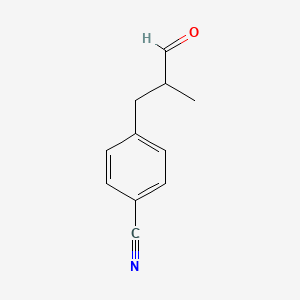
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
